Fmoc-1,6-diaminohexane hydrochloride
Overview
Description
Fmoc-1,6-diaminohexane hydrochloride is an analog of Osw-1 which has the potential for Alzheimer’s disease and cancer treatment .
Synthesis Analysis
The synthesis of Fmoc-1,6-diaminohexane hydrochloride involves the protection of diaminohexane with a base-labile Fmoc protecting group .Molecular Structure Analysis
The molecular formula of Fmoc-1,6-diaminohexane hydrochloride is C21H26N2O2 · HCl . The molecular weight of the free base is 338.44 .Chemical Reactions Analysis
Fmoc-1,6-diaminohexane hydrochloride is used in peptide synthesis . It is monoprotected with a base-labile Fmoc protecting group, which can be removed under basic conditions .Physical And Chemical Properties Analysis
Fmoc-1,6-diaminohexane hydrochloride appears as a white to slight yellow to beige powder . It is recommended to be stored at temperatures less than or equal to -4°C .Scientific Research Applications
Biogenic Amines Determination in Tea Infusions
Fmoc-1,6-diaminohexane hydrochloride is used for pre-column derivatization of biogenic amines in tea infusions, allowing for effective high-performance liquid chromatography (HPLC) analysis (Brückner, Flassig, & Kirschbaum, 2012).
Solid-Phase Peptide Synthesis
It plays a role in the synthesis of hydrophilic crosslinked aminoalkyl polydimethylacrylamide-beaded support for peptide assembly using Fmoc chemistry (Sparrow, Knieb-Cordonier, Obeyseskere, & McMurray, 1996).
High-Performance Liquid Chromatography of Amino Acids
An improved HPLC method for separating amino acids derivatized with Fmoc is described, enhancing throughput and chromatographic reproducibility (Ou et al., 1996).
Synthesis of FMOC-Protected Non-Proteogenic Amino Acids
The large-scale procedures for the protection of various amino acids with Fmoc-1,6-diaminohexane hydrochloride are detailed, demonstrating its utility in creating Fmoc-derivatives of amino acids (Dener, Fantauzzi, Kshirsagar, Kelly, & Wolfe, 2001).
Synthesis of Polyamide Supports for Peptide Synthesis
It is used in the synthesis of beaded, hydrophilic cross-linked, aminoalkyl polydimethylacrylamide supports for peptide assembly using Fmoc chemistry (Kanda, Kennedy, & Sparrow, 2009).
Determination of Dimethylamine in Groundwater
The compound plays a role in the pre-column derivatization of dimethylamine in groundwater for HPLC analysis (Lopez, Alvarez, Miranda Ordieres, & Blanco, 1996).
Safety And Hazards
While specific safety and hazards information for Fmoc-1,6-diaminohexane hydrochloride was not found, general safety measures for handling chemicals include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDQIWLYPJOUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384732 | |
Record name | Fmoc-1,6-diaminohexane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-1,6-diaminohexane hydrochloride | |
CAS RN |
166410-37-3 | |
Record name | Fmoc-1,6-diaminohexane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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